3-amino-N-phenylpyrazine-2-carboxamide

antimycobacterial SAR baseline tuberculosis drug discovery

3-Amino-N-phenylpyrazine-2-carboxamide (CAS 36204-80-5) is an N-phenyl-substituted 3-aminopyrazine-2-carboxamide with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.22 g/mol. It belongs to a class of pyrazinamide analogs that has attracted sustained medicinal chemistry attention for antimycobacterial, antibacterial, and kinase inhibitory applications.

Molecular Formula C11H10N4O
Molecular Weight 214.228
CAS No. 36204-80-5
Cat. No. B2587334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-phenylpyrazine-2-carboxamide
CAS36204-80-5
Molecular FormulaC11H10N4O
Molecular Weight214.228
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N
InChIInChI=1S/C11H10N4O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H2,12,14)(H,15,16)
InChIKeyAUTGTAZMHHRJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-phenylpyrazine-2-carboxamide (CAS 36204-80-5): Procurement-Grade Identity, Purity Specifications, and Research Provenance


3-Amino-N-phenylpyrazine-2-carboxamide (CAS 36204-80-5) is an N-phenyl-substituted 3-aminopyrazine-2-carboxamide with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.22 g/mol [1]. It belongs to a class of pyrazinamide analogs that has attracted sustained medicinal chemistry attention for antimycobacterial, antibacterial, and kinase inhibitory applications. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% . Its structure features a free 3-amino group on the pyrazine ring and an unsubstituted phenyl ring on the carboxamide nitrogen, making it the simplest phenyl derivative in its series and a critical baseline scaffold for structure-activity relationship (SAR) studies [2].

Why Generic Substitution Is Unreliable for 3-Amino-N-phenylpyrazine-2-carboxamide: Substitution-Pattern-Driven Activity Cliffs in Pyrazine-2-carboxamides


Substitution on the phenyl ring of 3-amino-N-phenylpyrazine-2-carboxamide creates profound activity cliffs across multiple biological targets, rendering generic interchange of in-class analogs scientifically unjustified. The unsubstituted parent compound is essentially inactive against Mycobacterium tuberculosis H37Rv (MIC >100 µg/mL), whereas the 2,4-dimethoxy analog (compound 17) achieves an MIC of 12.5 µg/mL—an improvement of at least 8-fold in potency [1]. Conversely, the same unsubstituted phenyl derivative exhibits the highest tyrosine kinase inhibition within its series (41% AXL1 inhibition at 10 µM), outperforming alkyl-substituted benzyl and heteroaryl analogs that were designed for antimycobacterial potency [2]. The position of the free amino group is equally critical: positional isomers bearing the amino group at position 5 of the pyrazine ring show no antimycobacterial activity (MIC >100 µg/mL), while the 3-amino isomers retain measurable activity [1]. These divergent activity profiles demonstrate that each derivative occupies a distinct pharmacological niche, and selection must be guided by target-specific quantitative evidence rather than class-level assumptions.

Quantitative Head-to-Head Evidence for 3-Amino-N-phenylpyrazine-2-carboxamide (CAS 36204-80-5) Against Closest Analogs


Antimycobacterial Activity: Unsubstituted Phenyl Derivative as the Inactive SAR Baseline vs. Potent 2,4-Dimethoxy Analog

In a direct head-to-head comparison within the same study, 3-amino-N-phenylpyrazine-2-carboxamide (compound 13, R' = H) was essentially inactive against Mycobacterium tuberculosis H37Rv with an MIC >100 µg/mL (>466.8 µM), whereas the 2,4-dimethoxyphenyl analog (compound 17) achieved an MIC of 12.5 µg/mL (45.6 µM) [1]. The 3,4-dichlorophenyl analog (compound 19) showed intermediate activity (MIC = 50 µg/mL, 176.6 µM), and the 4-trifluoromethylphenyl analog (compound 20) also registered MIC = 50 µg/mL (176.6 µM) [1]. The unsubstituted parent thus represents the minimal-activity anchor point of the SAR series, demonstrating that phenyl ring substitution is an absolute requirement for antimycobacterial potency. For context, the first-line drug isoniazid (INH) in the same assay achieved an MIC of 0.1–0.2 µg/mL, and pyrazinamide (PZA) showed MIC = 100 µg/mL [1].

antimycobacterial SAR baseline tuberculosis drug discovery

Tyrosine Kinase Inhibition: Superior AXL1/TRKA Activity of the Unsubstituted Phenyl Derivative Over Alkyl-Benzyl and Heteroaryl Analogs

In a single-dose screen against eight tyrosine kinases at 10 µM, 3-amino-N-phenylpyrazine-2-carboxamide (compound 4) exhibited the highest inhibitory activity among six tested pyrazine-2-carboxamide derivatives, inhibiting AXL receptor tyrosine kinase 1 (AXL1) by 41% and tyrosine kinase receptor A (TRKA) by 34% [1]. The closest comparator, 3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide (compound 3), inhibited AXL1 by only 21%—representing a nearly 2-fold difference in target engagement [1]. The remaining four compounds (including 3-hydroxy-6-nitropyrazine-2-carboxamide and 6-fluoro-3-hydroxypyrazine-2-carboxamide) showed inhibition values in the 1–41% range across the kinase panel, confirming that the N-phenyl substitution pattern is a key determinant of kinase inhibitory activity [1]. Molecular docking revealed that compound 4 forms hydrogen bonds with AXL1 at Pro672 (3.6 Å) and Met674 (3.1 Å), and with TRKA at Met592 (3.8 Å and 4.2 Å), with binding energies of -6.3 kcal/mol (4-AXL1) and -6.8 kcal/mol (4-TRKA) [1].

tyrosine kinase inhibitor AXL1 TRKA anticancer

DNA Damage Response Kinase Selectivity: Weak ATR/ATM/DNA-PK Engagement Distinguishes Compound from Potent DDR Inhibitors

Data curated in ChEMBL and BindingDB from Vertex Pharmaceuticals screening show that 3-amino-N-phenylpyrazine-2-carboxamide (CHEMBL1766760) is a weak inhibitor of DNA damage response (DDR) kinases: IC₅₀ >8,000 nM against DNA-dependent protein kinase (DNA-PK), IC₅₀ >8,000 nM against ATM kinase, and IC₅₀ = 7,100 nM against ATR kinase [1]. This micromolar inhibitory profile stands in contrast to potent, clinical-stage ATR inhibitors such as VE-821 (ATR IC₅₀ = 26 nM) and its analogs [2]. Notably, the compound's ATR IC₅₀ (7.1 µM) is approximately 273-fold weaker than that of VE-821, establishing it as a low-potency DDR probe rather than a drug-like kinase inhibitor [1][2]. The compound's prior identification as an ATR inhibitor in earlier literature reflects its historical role as an early-stage screening hit rather than an optimized lead [3].

DNA damage response ATR kinase DNA-PK kinase selectivity

Physicochemical Differentiation: Balanced logP Profile Distinguishes Parent from Highly Lipophilic or Hydrophilic Analogs

Within the 3-aminopyrazine-2-carboxamide phenyl series (compounds 13–20), the unsubstituted parent compound (compound 13) exhibits a calculated logP of 0.50, placing it at the lower-mid range of lipophilicity among its analogs [1]. This contrasts with more lipophilic derivatives such as the 4-trifluoromethyl analog (compound 20: logP = 1.42) and the 3,4-dichloro analog (compound 19: logP = 1.62), as well as the more hydrophilic 2,4-dimethoxy analog (compound 17: logP = 0.25) [1]. The ClogP values follow a similar trend (parent = 1.71; compound 17 = 1.04; compound 20 = 2.65) [1]. This intermediate lipophilicity profile suggests a balance between aqueous solubility and membrane permeability that is not achieved by either the highly substituted (more lipophilic) or the dimethoxy-substituted (more hydrophilic) analogs. The compound's moderate logP also aligns with its lower molecular weight (214.22 g/mol) compared to substituted derivatives, making it the most fragment-like member of the series [1].

lipophilicity drug-likeness physicochemical properties permeability

Synthetic Tractability: One-Step CDI-Mediated Microwave Coupling Enables Rapid Library Expansion

3-Amino-N-phenylpyrazine-2-carboxamide is synthesized via a one-step procedure using 1,1'-carbonyldiimidazole (CDI) to activate 3-aminopyrazine-2-carboxylic acid in DMSO, followed by reaction with aniline under microwave irradiation at 120 °C for 30 minutes (Procedure B) [1]. This procedure, which avoids the isolation of the activated intermediate, consistently provides higher yields than the alternative two-step methyl ester route (Procedure A) [1]. The method uses commercially available, low-cost starting materials (3-aminopyrazine-2-carboxylic acid and aniline) and is compatible with parallel synthesis workflows for library generation. While specific yield data for compound 13 are not disaggregated in the publication, the method's generality was demonstrated across 20 derivatives spanning benzyl, alkyl, and phenyl subtypes [1]. In comparison, more complex analogs such as 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (compound 17) require less readily available substituted anilines, potentially increasing procurement cost and synthetic complexity for large-scale parallel synthesis campaigns [1].

synthetic accessibility parallel synthesis microwave-assisted synthesis fragment elaboration

Procurement-Driven Application Scenarios for 3-Amino-N-phenylpyrazine-2-carboxamide (CAS 36204-80-5)


Antimycobacterial SAR Negative Control for Phenyl Substitution Studies

In antitubercular drug discovery programs, 3-amino-N-phenylpyrazine-2-carboxamide serves as the definitive inactive baseline (MIC >100 µg/mL against M. tuberculosis H37Rv) against which the potency gains of substituted phenyl analogs are quantitatively measured [1]. Procurement of this compound alongside its active analogs (e.g., compound 17, MIC = 12.5 µg/mL; compound 19, MIC = 50 µg/mL) enables laboratories to establish a complete SAR continuum, confirming that antimycobacterial activity is substitution-dependent and not conferred by the 3-aminopyrazine-2-carboxamide core alone. This application is particularly relevant for groups using the Bouz et al. 2019 SAR framework as a reference for designing next-generation analogs.

AXL1/TRKA Kinase Inhibitor Hit-to-Lead Optimization Starting Point

With 41% AXL1 inhibition and 34% TRKA inhibition at 10 µM in a single-dose kinase panel, 3-amino-N-phenylpyrazine-2-carboxamide represents the most active kinase inhibitor among the six pyrazine-2-carboxamide derivatives tested [2]. The compound's validated binding mode (hydrogen bonds to Pro672 and Met674 in AXL1; Met592 in TRKA) and moderate binding energies (-6.3 to -6.8 kcal/mol) provide a structurally characterized starting point for fragment growth or structure-based optimization toward potent AXL1 or TRKA inhibitors. Researchers should prioritize this compound when the goal is kinase inhibition rather than antimicrobial activity, as the SAR trajectories for these two target classes diverge sharply.

DDR Kinase Chemical Probe for Assay Validation and Selectivity Thresholding

The compound's weak but measurable inhibition of ATR (IC₅₀ = 7,100 nM) combined with negligible DNA-PK and ATM inhibition (IC₅₀ >8,000 nM) establishes it as a low-potency tool compound suitable for calibrating DDR kinase assays [3]. In screening cascades, it can serve as a reference compound to define the lower boundary of the assay's sensitivity window, distinguishing true hits from background noise. Its selectivity profile (ATR vs. DNA-PK/ATM) also provides a template for evaluating whether newly identified hits possess a similar or divergent selectivity fingerprint relative to this baseline chemotype.

Fragment-Based Library Design Leveraging the Parent Scaffold's Balanced Physicochemical Profile

With a molecular weight of 214.22 g/mol, logP of 0.50, and a synthetically accessible single-step preparation from inexpensive precursors, 3-amino-N-phenylpyrazine-2-carboxamide is ideally suited as a core fragment for parallel library synthesis [1]. Its intermediate lipophilicity provides room for vector exploration at multiple positions (phenyl ring, pyrazine ring positions 5 and 6, and the 3-amino group) while maintaining drug-like property space. Medicinal chemistry groups building focused libraries for phenotypic screening or target-based discovery can procure this compound in bulk as a versatile diversification scaffold, with the confidence that substituted derivatives will span a wide range of biological activities—as demonstrated by the 8-fold potency differences observed within the phenyl subseries.

Quote Request

Request a Quote for 3-amino-N-phenylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.